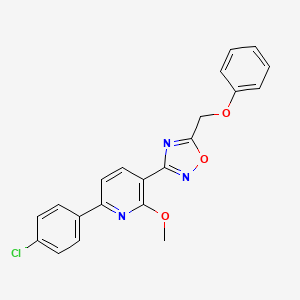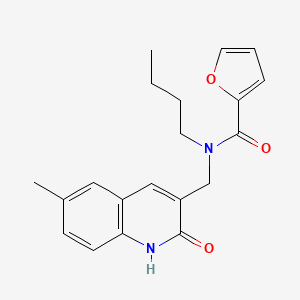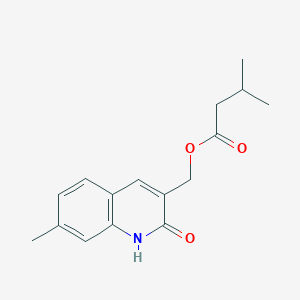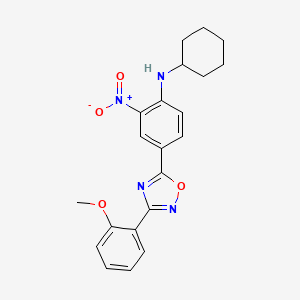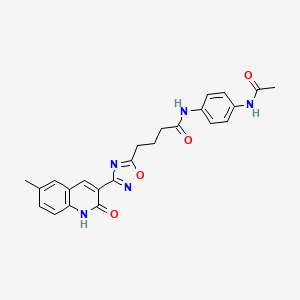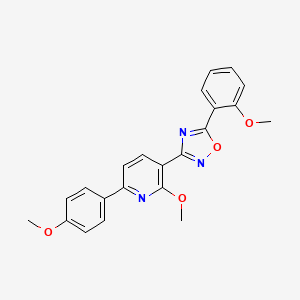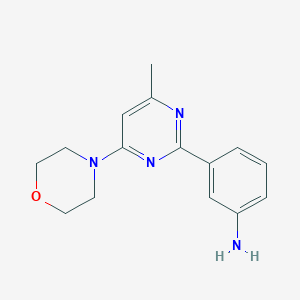
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in maintaining fluid and electrolyte balance in various tissues, including the lungs, pancreas, and sweat glands.
作用机制
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 works by selectively inhibiting the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide chloride channel. The N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channel is responsible for the transport of chloride ions across cell membranes, which is essential for the maintenance of fluid and electrolyte balance. N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 binds to a specific site on the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channel, which prevents the channel from opening and conducting chloride ions. This results in a decrease in chloride ion transport, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to have a variety of biochemical and physiological effects. In cystic fibrosis, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to improve the function of mutant N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channels, which can lead to increased chloride ion transport and improved lung function. In PKD, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to inhibit the activity of the PKD channels, which can reduce the growth of cysts in the kidneys. In secretory diarrhea, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to reduce the secretion of fluid and electrolytes in the intestine, which can reduce the severity of diarrhea.
实验室实验的优点和局限性
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide chloride channel, which allows for specific inhibition of this channel without affecting other ion channels. This can be useful for studying the role of the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channel in various diseases. However, one of the limitations is that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 can have off-target effects on other ion channels, which can complicate data interpretation. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172. One area of interest is the development of more potent and selective inhibitors of the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide chloride channel, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the study of the long-term effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 on various tissues, including the lungs, pancreas, and sweat glands. Finally, the use of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 in combination with other therapies, such as gene therapy or small molecule correctors, could have synergistic effects and improve the treatment of various diseases.
合成方法
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 can be synthesized using a variety of methods, including chemical synthesis and combinatorial chemistry. One of the most commonly used methods involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to improve the function of mutant N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channels, which are responsible for the disease. N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has also been shown to inhibit the activity of the polycystic kidney disease (PKD) channels, which are involved in the development of PKD. In secretory diarrhea, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to reduce the secretion of fluid and electrolytes in the intestine, thereby reducing the severity of diarrhea.
属性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S/c1-10(21-25(22,23)14-8-6-13(18)7-9-14)16-19-15(20-24-16)11-2-4-12(17)5-3-11/h2-10,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUWQNCRXMBYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
